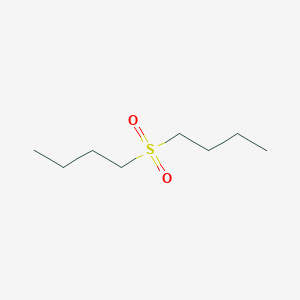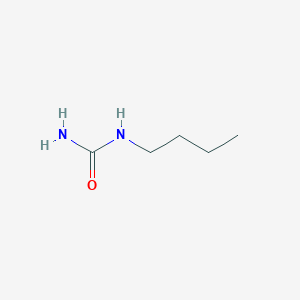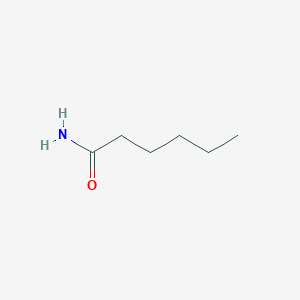
Heptahidrato de sulfato de magnesio
Descripción general
Descripción
Magnesium sulfate heptahydrate is hydroscopic and is vulnerable to warm temperatures.
Magnesium sulfate have anti-convulsant, anti-inflammatory and vasodilatory properties. Magnesium sulfate relaxes smooth muscles. In acute asthma patient, both intravenous and nebulization of magnesium sulfate as an additive improves pulmonary function. Magnesium sulfate reduces preterm labor in high risk pregnant women. Magnesium sulfate heptahydrate serves as a source of Mg2+ ions in plant tissue culture medium, and protoplast culture medium.
Magnesium sulfate heptahydrate is the hydrated salt of magnesium. The spin-Hamiltonian parameters of the (Cu(H2O)6)2+ complex in magnesium sulfate heptahydrate have been determined by electron spin resonance (ESR) spectral studies. Raman spectra of 10 hydrated and anhydrous forms of magnesium sulfates have been reported. Their crystal structure and space groups have been evaluated by Raman and XRD (X-ray diffraction) studies.
Magnesium sulfate heptahydrate is a hydrate that is the heptahydrate form of magnesium sulfate. It has a role as a laxative and a cathartic. It is a magnesium salt and a hydrate. It contains a magnesium sulfate.
Aplicaciones Científicas De Investigación
Preparaciones farmacéuticas
El heptahidrato de sulfato de magnesio se utiliza en varias preparaciones farmacéuticas de magnesio, generalmente conocidas como sal de Epsom . Se ha estudiado en el tratamiento del asma, la preeclampsia y la eclampsia .
Agricultura
Como micronutriente, el this compound se utiliza en la agricultura . Proporciona nutrientes esenciales al suelo, mejorando el crecimiento y la calidad de los cultivos.
Elaboración de cerveza
En la producción de ciertos productos alcohólicos, se utiliza como sal de elaboración de cerveza . Puede ajustar el contenido iónico del agua, influyendo en el sabor y la textura de la bebida.
Preparación de sales metálicas
El this compound sirve como electrolito para preparar sales metálicas . Este proceso es crucial en diversas reacciones químicas y aplicaciones industriales.
Coagulante
Actúa como coagulante en el proceso de purificación del agua . Al precipitar los contaminantes, ayuda a eliminar las impurezas del agua.
Sales de baño y terapia de flotación
El this compound es un ingrediente común en las sales de baño . Se utiliza en la terapia de flotación, proporcionando una experiencia relajante y terapéutica.
7. Materiales de energía solar y pilas de combustible Los iones metálicos del this compound se pueden dispersar utilizando nanopartículas suspendidas o recubiertas y depositar utilizando blancos de pulverización catódica y materiales de evaporación para usos tales como materiales de energía solar y pilas de combustible .
Mecanismo De Acción
Target of Action
Magnesium sulfate heptahydrate primarily targets striated muscle contractions and peripheral neuromuscular transmission . It also acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .
Mode of Action
Magnesium sulfate heptahydrate reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction . Additionally, it inhibits Ca2+ influx through dihydropyridine-sensitive, voltage-dependent channels . This accounts for much of its relaxant action on vascular smooth muscle .
Biochemical Pathways
Magnesium sulfate heptahydrate affects several biochemical pathways. It is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It also plays a role in hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time . The absorption of magnesium sulfate heptahydrate is slow and poor, with approximately one-third being absorbed . It is distributed principally between bone (50% to 60%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . It is excreted in urine (as magnesium) and feces (as unabsorbed drug) .
Result of Action
The result of magnesium sulfate heptahydrate’s action is the inhibition of action potentials in myometrial muscle cells . This causes excitation and contraction to be uncoupled, which decreases the frequency and force of contractions . It is used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia .
Direcciones Futuras
Future work will focus on triggering nucleation at specific positions in order to study the very beginning of the crystallization process . The development of high-efficiency thermochemical heat storage materials and heat storage systems based on magnesium sulfate heptahydrate is expected to achieve good energy-saving and emission-reduction application effects in the fields of solar thermal utilization, industrial waste heat recovery, seasonal energy storage, and building heating .
Análisis Bioquímico
Biochemical Properties
Magnesium sulfate heptahydrate plays a crucial role in enzymatic reactions. Magnesium is an essential co-factor in many enzymes, including deoxyribonuclease (DNase), the restriction enzymes EcoR I and EcoR V, and Ribonuclease H . It also stabilizes polymeric nucleic acids such as transfer RNA and ribozymes .
Cellular Effects
Magnesium sulfate heptahydrate has significant effects on various types of cells and cellular processes. It has anti-convulsant, anti-inflammatory, and vasodilatory properties . It relaxes smooth muscles, improves pulmonary function in acute asthma patients , and reduces preterm labor in high-risk pregnant women .
Molecular Mechanism
Magnesium sulfate heptahydrate exerts its effects at the molecular level through various mechanisms. It reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction . Additionally, magnesium inhibits Ca2+ influx through dihydropyridine-sensitive, voltage-dependent channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium sulfate heptahydrate can change over time. For instance, it has been observed that nanoparticle size increases by increasing the Mg concentration . Moreover, it has been noted that magnesium sulfate heptahydrate can absorb water from the air and convert to hexahydrate with the loss of one water molecule .
Dosage Effects in Animal Models
The effects of magnesium sulfate heptahydrate can vary with different dosages in animal models. For instance, in equine models, a dosage of 15–30 mg/kg body weight of Mg aspartate-hydrochloride given for 7 days was shown to increase serum tMg and could be used for short-term supplementation . Excessive long-term supplementation of Mg may increase the risk of enterolith formation .
Metabolic Pathways
Magnesium sulfate heptahydrate is involved in various metabolic pathways. Magnesium is not metabolized but is excreted solely by the kidneys . It plays a vital role in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure .
Transport and Distribution
Magnesium sulfate heptahydrate is transported and distributed within cells and tissues. Intravenously administered magnesium is immediately absorbed . Approximately 1-2% of total body magnesium is located in the extracellular fluid .
Propiedades
IUPAC Name |
magnesium;sulfate;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGWIBCXHJTDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14MgO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7487-88-9 (Parent) | |
| Record name | Magnesium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040544 | |
| Record name | Magnesium sufate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10034-99-8, 14457-55-7 | |
| Record name | Magnesium sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epsomite (Mg(SO4).7H20) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium sufate heptahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SULFATE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK47B8698T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of magnesium sulfate heptahydrate?
A1: Magnesium sulfate heptahydrate has the molecular formula MgSO4·7H2O. Its molecular weight is 246.47 g/mol.
Q2: How does the ionic strength of a solution change with the addition of magnesium sulfate heptahydrate?
A2: Magnesium sulfate heptahydrate, when dissolved in water, dissociates into SO42− and Mg2+ ions, effectively increasing the solution's ionic strength. This change can be measured using techniques like open coaxial probe measurements, which have demonstrated a correlation between the loss factor at 500 MHz and ionic strength due to magnesium sulfate heptahydrate over a wide range (0.0008 M to 8.1179 M). []
Q3: How does ethanol affect the solubility of magnesium sulfate heptahydrate in aqueous solutions?
A3: Research has shown that the presence of ethanol significantly reduces the solubility of magnesium sulfate heptahydrate in water. This phenomenon, known as "drowning-out precipitation," is influenced by temperature and ethanol concentration. This property is particularly useful in industrial processes for the selective precipitation and purification of magnesium sulfate heptahydrate. []
Q4: Can magnesium sulfate heptahydrate be used as a phase change material (PCM) in solar stills?
A4: Yes, studies have explored the use of magnesium sulfate heptahydrate as a PCM in double-slope solar stills to enhance freshwater productivity. Experimental results indicate that incorporating magnesium sulfate heptahydrate as a PCM in solar stills leads to higher freshwater output compared to stills without PCM. []
Q5: How does magnesium sulfate heptahydrate contribute to flame retardancy in cotton fabrics?
A5: Magnesium sulfate heptahydrate acts as a flame retardant in cotton fabrics by releasing water molecules when exposed to heat. This process absorbs heat and delays the thermal decomposition of cellulose, effectively reducing flammability. Studies have identified an optimal add-on value of magnesium sulfate heptahydrate ranging from 9.90 to 13.31 g of anhydrous salt per 100 g of fabric to achieve desirable flame retardancy. []
Q6: Can magnesium sulfate heptahydrate be used as a catalyst in organic synthesis?
A6: Yes, magnesium sulfate heptahydrate has been successfully employed as a catalyst in various organic reactions. Notably, it exhibits high efficiency in promoting the synthesis of tri- and tetra-substituted imidazoles. [] It has also been shown to catalyze the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, yielding phenazine and quinoxaline derivatives. [] These reactions are particularly valuable in synthesizing heterocyclic compounds, which hold significant importance in medicinal chemistry and drug discovery.
Q7: Are there methods to recycle magnesium sulfate heptahydrate from industrial byproducts?
A7: Yes, several methods have been developed to recover and recycle magnesium sulfate heptahydrate from various industrial byproducts, promoting resource efficiency and minimizing waste. One such method involves utilizing magnesium oxide flue gas desulfurization byproducts. This process recovers magnesium sulfate heptahydrate and liquid sulfur dioxide, contributing to a circular economy approach. [] Another method utilizes waste sulfuric acid from cation exchange resin production. By reacting the waste sulfuric acid with magnesium oxide under controlled conditions, a high-quality magnesium sulfate heptahydrate product can be obtained. []
Q8: Can waste sulfuric acid be utilized in the production of magnesium sulfate heptahydrate?
A8: Yes, waste sulfuric acid generated from various industrial processes, such as the sulfonation alkaline fusion process, can be utilized to produce magnesium sulfate heptahydrate. This approach offers a sustainable solution by converting waste into valuable products. []
Q9: How can magnesium be recovered from magnesium sulfate solutions?
A9: Magnesium can be recovered from magnesium sulfate solutions through a process involving decompression, evaporation, crystallization, and precipitation. This method efficiently recovers magnesium hydroxide and magnesium sulfate heptahydrate crystals from the solution. []
Q10: What are some applications of magnesium sulfate heptahydrate in the construction industry?
A10: Magnesium sulfate heptahydrate is a key component in the production of basic magnesium sulfate cement, a versatile building material. Research has focused on optimizing the mix proportions of basic magnesium sulfate cement mortars to enhance properties like flexural strength, compressive strength, and water resistance. [] This eco-friendly cement alternative contributes to sustainable building practices.
Q11: Are there applications of magnesium sulfate heptahydrate in agriculture and plant science?
A11: Yes, magnesium sulfate heptahydrate is widely used in agriculture as a fertilizer additive to address magnesium deficiencies in soil. It plays a crucial role in chlorophyll production, essential for photosynthesis in plants. Additionally, researchers have investigated the use of magnesium sulfate heptahydrate in plant tissue culture media, demonstrating its benefits in promoting the growth and development of plant cells and tissues. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














